2,5-Dimethyloxazole

Catalog No.
S1917749
CAS No.
23012-11-5
M.F
C5H7NO
M. Wt
97.12 g/mol
Availability
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2,5-Dimethyloxazole

CAS Number

23012-11-5

Product Name

2,5-Dimethyloxazole

IUPAC Name

2,5-dimethyl-1,3-oxazole

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C5H7NO/c1-4-3-6-5(2)7-4/h3H,1-2H3

InChI Key

NSAUQTCATRWAJC-UHFFFAOYSA-N

SMILES

CC1=CN=C(O1)C

Canonical SMILES

CC1=CN=C(O1)C

Description

2, 5-Dimethyloxazole, also known as oxazole, 2, 5-dimethyl, belongs to the class of organic compounds known as 2, 5-disubstituted oxazoles. 2, 5-disubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 2, 5-Dimethyloxazole is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 5-dimethyloxazole is primarily located in the cytoplasm. Outside of the human body, 2, 5-dimethyloxazole can be found in coffee and coffee products. This makes 2, 5-dimethyloxazole a potential biomarker for the consumption of this food product.

2,5-Dimethyloxazole is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its molecular formula is C5H7NOC_5H_7NO, and it has a molecular weight of approximately 97.1152 g/mol. The structure features two methyl groups at the second and fifth positions of the oxazole ring, contributing to its unique chemical properties and reactivity. This compound is recognized for its role in various

  • Nucleophilic Substitution: The oxazole ring can undergo nucleophilic substitution, particularly at the 2-position, where electron-withdrawing groups enhance reactivity.
  • Electrophilic Substitution: Electrophilic substitution predominantly occurs at the 5-position of the ring, facilitated by electron-donating substituents.
  • Oxidation and Reduction: The compound can be oxidized to form various oxazole derivatives or reduced to yield different functional groups.
  • Acylation: The oxazole ring shows significant reactivity toward acylation, particularly at the nitrogen atom .

Research indicates that 2,5-dimethyloxazole exhibits various biological activities. It has been studied for its potential antimicrobial properties and as a precursor for synthesizing biologically active compounds. Some studies suggest that derivatives of 2,5-dimethyloxazole may possess anti-inflammatory and analgesic effects, although further research is necessary to fully elucidate these properties .

The synthesis of 2,5-dimethyloxazole can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, treating a suitable amino acid with a carbonyl compound can yield the desired oxazole derivative.
  • Condensation Reactions: Another method includes condensation reactions between aldehydes or ketones and amines in the presence of dehydrating agents.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the production of substituted oxazoles by combining multiple reactants in a single reaction vessel .

2,5-Dimethyloxazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds due to its biological activity.
  • Chemical Synthesis: The compound is utilized as an intermediate in organic synthesis, particularly in creating more complex molecules.
  • Agricultural Chemicals: Research explores its potential use in developing agrochemicals with specific biological activities .

Studies on the interactions of 2,5-dimethyloxazole with biomolecules have revealed insights into its mechanism of action. The compound interacts with various enzymes and receptors, which may influence metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with 2,5-dimethyloxazole. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
4-Methyl-2,5-dimethyloxazoleContains a methyl group at position 4Slightly altered reactivity compared to 2,5-dimethyloxazole
4-Ethyl-2,5-dimethyloxazoleContains an ethyl group at position 4Enhanced lipophilicity due to larger ethyl group
2-Methyl-4,5-dimethyloxazoleMethyl groups at positions 2 and 5; lacks substitution at position 4Different reactivity patterns due to altered substitution
2,4-DimethyloxazoleMethyl groups at positions 2 and 4; lacks substitution at position 5Distinct biological activity profile

Uniqueness

The uniqueness of 2,5-dimethyloxazole lies in its specific arrangement of methyl groups on the oxazole ring. This configuration imparts distinct chemical properties that influence its reactivity and biological activity compared to similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance within the class of oxazoles .

XLogP3

1.1

Boiling Point

117.5 °C

UNII

9N2TP6H91D

Other CAS

23012-11-5

Wikipedia

2,5-dimethyloxazole

Dates

Modify: 2023-07-22

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